molecular formula C16H12N4O2S2 B11007685 N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11007685
M. Wt: 356.4 g/mol
InChI Key: PKCJDWFNJONYFG-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The benzothiazole and thiazole rings can be coupled using appropriate linkers and reagents.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction with a furan-containing reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.

    Thiazole Derivatives: Compounds with the thiazole ring, often studied for their antimicrobial and anticancer properties.

    Furan Derivatives: Compounds containing the furan ring, known for their aromaticity and reactivity.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H12N4O2S2/c21-14(20-16-18-11-5-1-2-6-13(11)24-16)12-9-23-15(19-12)17-8-10-4-3-7-22-10/h1-7,9H,8H2,(H,17,19)(H,18,20,21)

InChI Key

PKCJDWFNJONYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4

Origin of Product

United States

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